molecular formula C9H10N2 B566611 3-Methyl-1H-indol-5-amine CAS No. 102308-52-1

3-Methyl-1H-indol-5-amine

Cat. No.: B566611
CAS No.: 102308-52-1
M. Wt: 146.193
InChI Key: CCRZMXSIOMQDCU-UHFFFAOYSA-N
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Description

3-Methyl-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The structure of this compound consists of an indole ring with a methyl group at the third position and an amino group at the fifth position. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 3-methylphenylhydrazine and an appropriate aldehyde or ketone .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1H-indol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Indole: The parent compound of the indole family.

    3-Methylindole: Similar structure but lacks the amino group at the fifth position.

    5-Aminoindole: Similar structure but lacks the methyl group at the third position.

Comparison: 3-Methyl-1H-indol-5-amine is unique due to the presence of both the methyl group at the third position and the amino group at the fifth position. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Biological Activity

3-Methyl-1H-indol-5-amine, a derivative of indole, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for its diverse biological activities. The compound has a molecular formula of C₉H₉N and a CAS number of 102308-52-1. Its structure allows for interactions with various biological targets, making it a significant compound in medicinal chemistry.

Biological Activity Overview

Anticancer Properties:
Research indicates that this compound and its derivatives exhibit anticancer activity. For instance, studies have shown that indole derivatives can modulate signaling pathways involved in cancer cell proliferation and survival. The mechanism often involves the inhibition of specific kinases or the modulation of transcription factors associated with cancer progression .

Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be below 10 μM, indicating significant antimicrobial potential .

Neuroprotective Effects:
Recent studies have explored the neuroprotective effects of indole derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Receptor Binding: Indole derivatives can bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer cell metabolism, thereby exerting therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialMIC < 10 μM against M. tuberculosis
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study: Anticancer Evaluation

A study conducted on various indole derivatives, including this compound, utilized the MTT assay to evaluate cell viability in breast cancer cell lines (MCF-7). The results indicated that certain derivatives significantly reduced cell viability compared to controls, suggesting their potential as anticancer agents .

Case Study: Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed using the Resazurin microtiter assay against Mycobacterium tuberculosis. Results showed that the compound exhibited potent activity with an MIC comparable to established antibiotics like Isoniazid .

Properties

IUPAC Name

3-methyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRZMXSIOMQDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-52-1
Record name 3-methyl-1H-indol-5-amine
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